Dipotassium malate

Description

Properties

CAS No. |

585-09-1 |

|---|---|

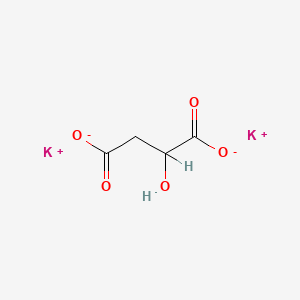

Molecular Formula |

C4H6KO5 |

Molecular Weight |

173.19 g/mol |

IUPAC Name |

dipotassium;2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |

InChI Key |

VXUDZHAEAWUUPX-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[K+].[K+] |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O.[K] |

Other CAS No. |

585-09-1 |

physical_description |

Colourless or almost colourless aqueous solution |

Related CAS |

4675-64-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dipotassium Malate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium malate, the potassium salt of malic acid, is a compound of increasing interest in the pharmaceutical and food industries. Its role as an excipient in drug formulations to enhance stability and bioavailability, coupled with its function as a flavor enhancer and acidity regulator, underscores its versatility.[1][2] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It includes detailed experimental protocols for the determination of its key properties and visual representations of its chemical structure, relevant biological signaling pathways, and a general workflow for its characterization. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Structure and Identification

This compound is an organic salt formed from the reaction of malic acid with two equivalents of potassium hydroxide.[1] The chemical structure consists of a malate dianion and two potassium cations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various applications, from drug formulation to food processing.

| Property | Value | Reference |

| Molecular Formula | C₄H₄K₂O₅ | [3][4] |

| Molecular Weight | 210.27 g/mol | [3][5][6] |

| CAS Number | 585-09-1 | [1][2] |

| Appearance | White crystalline powder or colorless aqueous solution | [1][2][6] |

| Odor | Odorless | [2] |

| Solubility | Highly soluble in water. Soluble in alcohol. | [1][2][7] |

| Melting Point | Data not consistently available; hygroscopic nature may affect determination. | |

| Boiling Point | ~306.4 °C (decomposes) | [8] |

| Flash Point | ~153.4 °C | [8] |

| pKa (of Malic Acid) | pKa₁ = 3.4, pKa₂ = 5.1 | |

| Storage Conditions | Store in a cool, dry place, away from direct sunlight. | [2] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the neutralization of malic acid with potassium hydroxide.

Protocol:

-

Dissolution: Dissolve a known quantity of L-malic acid in an aqueous solvent (e.g., water, aqueous ethanol) at a slightly elevated temperature (e.g., 30-60 °C) to ensure complete dissolution.[9]

-

Neutralization: While stirring, slowly add a standardized solution of potassium hydroxide (KOH) to the malic acid solution. Monitor the pH of the solution continuously using a calibrated pH meter. Continue the addition of KOH until the pH of the solution is adjusted to between 7.0 and 9.5.[9]

-

Concentration: Concentrate the resulting solution to reduce the solvent volume. This can be achieved using a rotary evaporator under reduced pressure.

-

Crystallization: Cool the concentrated solution to induce crystallization. The process can be aided by the addition of an anti-solvent like ethanol or acetone.

-

Isolation and Drying: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any impurities. Dry the collected this compound crystals under vacuum at a moderate temperature.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of this compound in the solution using a suitable analytical method, such as titration with a standardized acid or by gravimetric analysis after evaporating the solvent.[10][11][12]

Melting Point Determination

The melting point of a hygroscopic substance like this compound can be challenging to determine accurately. The capillary method is commonly employed.

Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to minimize the effect of absorbed water. Finely powder the sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[13]

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8][14]

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[13]

pKa Determination

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of the parent malic acid.

Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the acid.[15][16][17]

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[15]

Biological Significance and Signaling Pathways

In aqueous solutions, this compound dissociates into malate and potassium ions, both of which have significant biological roles.

Malate Signaling Pathway in Inflammation

Recent research has identified a signaling pathway where L-malate can exert anti-inflammatory effects. This pathway involves the interaction of malate with Binding Immunoglobulin Protein (BiP) and Interferon Regulatory Factor 2 Binding Protein 2 (IRF2BP2).

L-malate has been shown to bind to BiP, which in turn can restrain the BiP-mediated degradation of IRF2BP2, a known anti-inflammatory protein. This stabilization of IRF2BP2 leads to a suppression of the inflammatory response. This pathway is also sensitive to cytosolic pH.

Potassium Ion Signaling in Neurons

Potassium ions are fundamental to neuronal function, primarily through their role in establishing and modulating the membrane potential via potassium channels.

References

- 1. researchgate.net [researchgate.net]

- 2. uoanbar.edu.iq [uoanbar.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 5. pennwest.edu [pennwest.edu]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. US4124636A - Method of preparing monopotassium L-malate and its monohydrate - Google Patents [patents.google.com]

- 10. whs.rocklinusd.org [whs.rocklinusd.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gpb.org [gpb.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to Dipotassium Malate (CAS 585-09-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium malate, with the CAS number 585-09-1, is the potassium salt of malic acid. It is a white crystalline powder known for its high solubility in water.[1][2] This compound plays a significant role in various industries, including food and beverage, where it functions as an acidity regulator and flavor enhancer, and in the pharmaceutical sector, where it is utilized as an excipient in drug formulations to improve stability and bioavailability.[2] Biologically, the malate ion is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for cellular energy production.

Physicochemical Properties

This compound is a white, odorless, crystalline powder.[2] It is highly soluble in water and also soluble in alcohol.[2] The basic structure consists of a malate ion ionically bonded to two potassium ions.[1]

| Property | Value | Reference |

| CAS Number | 585-09-1 | [1] |

| Molecular Formula | C₄H₄K₂O₅ | [3] |

| Molecular Weight | 210.27 g/mol | |

| Appearance | White crystalline powder | [2] |

| Solubility | Highly soluble in water; soluble in alcohol | [1][2] |

| Boiling Point | 306.4°C at 760 mmHg | [2] |

| Flash Point | 153.4°C | [2] |

Synthesis

This compound is typically synthesized through the neutralization of malic acid with a potassium base, such as potassium hydroxide or potassium carbonate.[2]

Logical Workflow for Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the neutralization reaction between malic acid and potassium hydroxide.

Materials:

-

L-Malic acid

-

Potassium hydroxide (KOH) pellets

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker

-

Burette

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

Prepare a malic acid solution: Accurately weigh a specific amount of L-malic acid and dissolve it in a known volume of deionized water in a beaker.

-

Prepare a potassium hydroxide solution: Accurately weigh potassium hydroxide pellets and dissolve them in a known volume of deionized water to create a standardized solution.

-

Neutralization: Place the beaker containing the malic acid solution on a magnetic stirrer and begin stirring. Slowly add the potassium hydroxide solution from a burette while continuously monitoring the pH of the mixture with a calibrated pH meter.

-

Endpoint: Continue adding the potassium hydroxide solution until the pH of the solution reaches a stable value between 7.0 and 9.5, indicating the complete neutralization of both carboxylic acid groups of the malic acid.[4]

-

Concentration and Crystallization: Transfer the resulting this compound solution to a crystallizing dish. The solution can be concentrated by gentle heating to facilitate crystallization upon cooling.[4]

-

Isolation and Drying: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any impurities. Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain pure this compound.

Analytical Methods

A variety of analytical techniques can be employed to characterize and determine the purity of this compound.

Experimental Workflow for Analysis

Experimental Protocol: Purity Assay by Acid-Base Titration

This method determines the purity of this compound by titrating it with a standardized acid.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Phenolphthalein indicator

-

Burette

-

Erlenmeyer flask

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water in an Erlenmeyer flask.

-

Titration Setup: Add 2-3 drops of phenolphthalein indicator to the this compound solution. The solution should turn pink.

-

Titration: Fill a burette with the standardized HCl solution. Slowly add the HCl solution to the Erlenmeyer flask while continuously swirling the flask.

-

Endpoint: The endpoint is reached when the pink color of the solution just disappears. Record the volume of HCl solution used.

-

Calculation: Calculate the purity of the this compound based on the stoichiometry of the reaction between this compound and HCl.

Experimental Protocol: Determination of Potassium Content by ICP-OES

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a sensitive method for determining the potassium content.

Materials:

-

This compound sample

-

Nitric acid (HNO₃), trace metal grade

-

Deionized water

-

ICP-OES instrument

-

Volumetric flasks

Procedure:

-

Sample Digestion: Accurately weigh a small amount of the this compound sample and transfer it to a volumetric flask. Add a small volume of nitric acid and deionized water to dissolve the sample. This step should be performed in a fume hood.

-

Sample Dilution: Dilute the digested sample to a known volume with deionized water to bring the potassium concentration within the linear range of the ICP-OES instrument.

-

Instrument Calibration: Prepare a series of potassium standard solutions of known concentrations. Use these standards to calibrate the ICP-OES instrument.

-

Sample Analysis: Aspirate the diluted sample into the plasma of the ICP-OES and measure the emission intensity at the characteristic wavelength for potassium (e.g., 766.490 nm).

-

Calculation: Determine the potassium concentration in the sample by comparing its emission intensity to the calibration curve. Calculate the percentage of potassium in the original this compound sample.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of the carboxylate functional groups in this compound. The spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

| Wavenumber (cm⁻¹) | Assignment |

| ~1560-1610 | Asymmetric stretching of COO⁻ |

| ~1360-1420 | Symmetric stretching of COO⁻ |

Biological Role

Malate, the conjugate base of malic acid, is a central molecule in cellular metabolism, most notably as an intermediate in the citric acid cycle (Krebs cycle).

Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.

Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial system for translocating electrons produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation. This is necessary because the inner mitochondrial membrane is impermeable to NADH.

Applications

-

Food and Beverage Industry: this compound is widely used as a food additive (E351ii) to regulate acidity, enhance flavor, and act as a buffering agent in products such as soft drinks, juices, and canned goods.[3]

-

Pharmaceutical Industry: It serves as an excipient in oral solid dosage forms, contributing to the stability and bioavailability of active pharmaceutical ingredients.[2]

-

Dietary Supplements: this compound is used in sports drinks and dietary supplements as a source of potassium and to potentially support energy metabolism.

Safety and Handling

This compound is generally recognized as safe (GRAS) for its intended use in food. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses to avoid contact with skin and eyes.[1] In case of accidental ingestion, medical advice should be sought.[1]

References

An In-depth Technical Guide on the Role of Dipotassium Malate in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the fundamental role of dipotassium malate in cellular metabolism. While this compound serves as a delivery form of malate and the essential electrolyte potassium, the core of this guide will focus on the well-documented metabolic functions of the malate anion. The influence of potassium as a counter-ion will also be discussed in the context of mitochondrial function.

Introduction to this compound

This compound is the potassium salt of malic acid, a dicarboxylic acid that is a key intermediate in several central metabolic pathways.[1] In a biological context, it dissociates to provide malate anions and potassium cations. Malate itself is a crucial component of the citric acid cycle (TCA cycle), the malate-aspartate shuttle, gluconeogenesis, and anaplerotic reactions that replenish metabolic intermediates.[2] The potassium cation is the most abundant intracellular cation and plays a critical role in maintaining mitochondrial membrane potential and matrix pH, which are essential for efficient ATP synthesis.[3][4][5]

Core Metabolic Pathways Involving Malate

Citric Acid Cycle (TCA Cycle)

The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[6] Malate is a key intermediate in this cycle.

-

Formation of Malate: Fumarate is hydrated by the enzyme fumarase to form L-malate.

-

Oxidation of Malate: L-malate is then oxidized by malate dehydrogenase (MDH) to oxaloacetate, a reaction that reduces NAD+ to NADH.[7] This NADH is subsequently used by the electron transport chain to generate ATP.

Caption: The Citric Acid Cycle highlighting the position of malate.

Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a crucial mechanism for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, where they can be used for ATP production via oxidative phosphorylation.[2]

-

Cytosolic Reduction: In the cytosol, oxaloacetate is reduced to malate by cytosolic malate dehydrogenase (MDH1), oxidizing NADH to NAD+.

-

Mitochondrial Transport: Malate is transported into the mitochondrial matrix in exchange for α-ketoglutarate.

-

Mitochondrial Oxidation: In the matrix, malate is oxidized back to oxaloacetate by mitochondrial malate dehydrogenase (MDH2), reducing NAD+ to NADH.

-

Transamination and Transport: Oxaloacetate is then transaminated to aspartate, which is transported back to the cytosol in exchange for glutamate.

Caption: The Malate-Aspartate Shuttle.

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. Malate plays a key role in transporting reducing equivalents and carbon skeletons out of the mitochondria for glucose synthesis in the cytosol. When pyruvate is the gluconeogenic precursor, it is first carboxylated to oxaloacetate in the mitochondria. Since oxaloacetate cannot directly cross the mitochondrial membrane, it is reduced to malate, which is then transported to the cytosol and re-oxidized to oxaloacetate.

Anaplerosis

Anaplerotic reactions are chemical reactions that form intermediates of a metabolic pathway. The TCA cycle is a hub for metabolism, and its intermediates can be drawn off for biosynthetic purposes (cataplerosis). Anaplerosis replenishes these intermediates. Malate can be generated from pyruvate via the action of malic enzyme, thus serving an anaplerotic role by feeding into the TCA cycle.[8] This is particularly important in proliferating cells, such as cancer cells, which have high biosynthetic demands.[9][10]

The Role of Potassium in Mitochondrial Function

The potassium provided by this compound is not merely a passive counter-ion. The transport of potassium ions across the inner mitochondrial membrane is crucial for several aspects of mitochondrial function:

-

Volume Homeostasis: Regulated potassium influx helps maintain the volume of the mitochondrial matrix, which is important for the structural integrity of cristae and the function of membrane transporters.[11]

-

Membrane Potential: Potassium cycling across the inner mitochondrial membrane can cause mild uncoupling, which, while slightly reducing the efficiency of ATP synthesis, can significantly decrease the production of reactive oxygen species (ROS).[11]

-

Matrix pH: High concentrations of potassium in the mitochondrial matrix can lead to a decrease in matrix pH by promoting the dissociation of protons from weak acids. This acidification can enhance ATP synthesis and further suppress ROS generation.[3][4]

Quantitative Data on Malate Metabolism

While specific quantitative data for this compound is limited in the literature, studies on L-malate supplementation provide insights into its metabolic effects.

Table 1: Effects of L-malate Supplementation on Physical Performance and Enzyme Activity in Mice

| Parameter | Control Group | 0.210 g/kg L-malate | 0.630 g/kg L-malate |

| Forced Swimming Time (s) | 100% (baseline) | 126.1% | 128.5% |

| Cytosolic MDH Activity (U/mg protein) | ~0.8 | ~1.1 | ~1.2 |

| Mitochondrial MDH Activity (U/mg protein) | ~1.2 | ~1.5 | ~1.6 |

| Creatine Kinase (U/L) | ~250 | ~180 | ~170 |

| Statistically significant difference from control. | |||

| (Data adapted from a study on the effects of 30-day L-malate supplementation in mice.[12]) |

Experimental Protocols

Measurement of Malate Dehydrogenase (MDH) Activity

MDH activity is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm due to the conversion of NADH to NAD+ or vice versa.[13] Commercial kits are available for a more streamlined and high-throughput approach.

Principle: The assay is based on the reduction of a tetrazolium salt (MTT) in an NADH-coupled enzymatic reaction to a reduced form of MTT which exhibits an absorption maximum at 565 nm. The increase in absorbance is proportional to the enzyme activity.[14]

General Protocol using a Commercial Kit:

-

Sample Preparation:

-

Tissue: Homogenize 10-50 mg of tissue in ~200 µL of cold MDH Assay Buffer. Centrifuge at 10,000-14,000 x g for 5-10 minutes at 4°C. Collect the supernatant for the assay.[14][15][16]

-

Cells: Harvest cells (e.g., 1 x 10^6) and homogenize or sonicate in an appropriate volume of cold MDH Assay Buffer. Centrifuge and collect the supernatant.[16][17]

-

Mitochondria Isolation: For specific measurement of mitochondrial MDH activity, isolate mitochondria from fresh tissue or cells using a suitable mitochondria isolation kit.[16][17]

-

-

Assay Reaction:

-

Prepare a Reaction Mix containing MDH Assay Buffer, MDH Substrate (Malate), and a developer/probe that reacts with the product of the MDH reaction to produce a colorimetric or fluorometric signal.

-

Add the Reaction Mix to wells of a 96-well plate containing the prepared samples and standards (e.g., NADH standards).

-

Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

-

-

Measurement:

Workflow for MDH Activity Assay:

Caption: A generalized workflow for measuring MDH activity.

Quantification of Intracellular Malate

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of intracellular metabolites like malate.[18][19]

Principle: This method involves the separation of metabolites by liquid chromatography followed by their detection and quantification by mass spectrometry. The use of stable isotope-labeled internal standards is crucial for accurate quantification.

General Protocol for LC-MS/MS Quantification of Malate:

-

Cell Culture and Harvesting: Culture cells under desired experimental conditions. Harvest cells rapidly, for example, by quenching metabolism with cold methanol and scraping.

-

Metabolite Extraction: Extract metabolites using a solvent mixture, typically a combination of methanol, acetonitrile, and water.

-

Sample Preparation: Centrifuge the extract to pellet cell debris and proteins. The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC system, often employing a column designed for polar molecule separation (e.g., a C18 column with an ion-pairing agent or a HILIC column).

-

The separated metabolites are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in a mode such as selected reaction monitoring (SRM) for targeted quantification.

-

-

Data Analysis: Quantify malate concentration by comparing the peak area of endogenous malate to that of a known concentration of a stable isotope-labeled malate internal standard.

Implications for Drug Development

The central role of malate in cellular metabolism makes the pathways it participates in attractive targets for drug development, particularly in oncology and metabolic diseases.

-

Cancer Metabolism: Cancer cells often exhibit altered metabolism, including an increased reliance on anaplerosis to support rapid proliferation. Targeting enzymes involved in malate metabolism, such as malate dehydrogenase, could be a strategy to disrupt tumor growth.[20]

-

Metabolic Disorders: Dysregulation of the TCA cycle and related pathways is implicated in various metabolic disorders. Modulating malate levels or the activity of its associated enzymes could offer therapeutic benefits.

-

Ischemia-Reperfusion Injury: The malate-aspartate shuttle is critical for cellular energy homeostasis, and its dysfunction can contribute to tissue damage during ischemia-reperfusion. Interventions that support malate metabolism may be protective.

Conclusion

This compound provides the metabolically crucial anion, malate, and the essential cation, potassium. Malate is a central node in cellular metabolism, linking glycolysis, the TCA cycle, and amino acid metabolism. Its roles in energy production, redox balance, and biosynthesis are fundamental to cellular function. The potassium ion also plays a key role in optimizing mitochondrial function. A thorough understanding of malate's metabolic roles and the methodologies to study them is essential for researchers in basic science and drug development aiming to modulate cellular metabolism for therapeutic benefit.

References

- 1. Potassium malate - Wikipedia [en.wikipedia.org]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Potassium Ions Decrease Mitochondrial Matrix pH: Implications for ATP Production and Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Ions Decrease Mitochondrial Matrix pH: Implications for ATP Production and Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishment of a method to measure the intracellular potassium ion concentration of brain tissue using a simple device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 7. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Succinate Anaplerosis Has an Onco-Driving Potential in Prostate Cancer Cells [repository.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Succinate Anaplerosis Has an Onco-Driving Potential in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial K+ Transport: Modulation and Functional Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. static1.squarespace.com [static1.squarespace.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. content.abcam.com [content.abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. uab.edu [uab.edu]

- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Malate, a natural inhibitor of 6PGD, improves the efficacy of chemotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dipotassium Malate in Cellular Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium malate, the potassium salt of malic acid, is a key metabolic intermediate centrally positioned in the nexus of cellular energy production, redox homeostasis, and signaling. The biochemical relevance of this compound is primarily attributed to the dianion, L-malate. This technical guide provides an in-depth exploration of the core biochemical pathways involving malate, with a focus on quantitative data, detailed experimental protocols, and visual representations of the associated signaling and metabolic networks. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the multifaceted roles of malate and methodologies for its investigation.

Core Metabolic Pathways Involving Malate

Malate is a crucial participant in two fundamental metabolic processes: the Citric Acid Cycle (TCA cycle) and the Malate-Aspartate Shuttle. These pathways are central to cellular respiration and the transport of reducing equivalents, respectively.

The Citric Acid Cycle (TCA Cycle)

The TCA cycle, also known as the Krebs cycle, is the final common pathway for the oxidation of carbohydrates, fats, and proteins. Malate serves as a key intermediate in this cycle.

Key Reaction:

L-Malate is reversibly oxidized to oxaloacetate, a reaction catalyzed by the enzyme malate dehydrogenase (MDH). This reaction is coupled with the reduction of NAD+ to NADH.[1][2][3]

L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

The enzyme citrate synthase then utilizes the regenerated oxaloacetate to condense with acetyl-CoA, driving the cycle forward. The endergonic nature of the malate-to-oxaloacetate conversion is thus overcome by the highly exergonic citrate synthase reaction.[3]

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a critical mechanism for the transfer of reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, where they can enter the electron transport chain to generate ATP.[3][4][5]

Mechanism:

-

Cytosol: Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+.

-

Mitochondrial Import: Malate is transported into the mitochondrial matrix via the α-ketoglutarate/malate carrier.

-

Mitochondrial Matrix: Mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH.

-

Transamination and Export: Oxaloacetate is then transaminated to aspartate, which is transported back to the cytosol in exchange for glutamate.

This intricate shuttle system ensures the continuous regeneration of cytosolic NAD+ required for glycolysis and the efficient utilization of reducing equivalents for oxidative phosphorylation.[4][5]

Quantitative Data

Enzyme Kinetics of Malate Dehydrogenase

The kinetic parameters of malate dehydrogenase provide crucial insights into its function under various physiological conditions. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | Conditions | Reference |

| Porcine Heart Mitochondria | L-Malate | 0.2 | 1.1 x 10⁴ min⁻¹ | pH 8.0, 25°C | [6] |

| Porcine Heart Supernatant | L-Malate | 0.036 (non-activated) | 0.46 x 10⁴ min⁻¹ | pH 8.0, 25°C | [6] |

| Human Breast (Normal Tissue) | L-Malate | 3.13 ± 0.4 | 75 ± 2.7 mU/g | - | [7] |

| Human Breast (Cancerous Tissue) | L-Malate | 1.6 ± 0.2 | 78 ± 2.13 mU/g | - | [7] |

| General | L-Malate | 2 | - | - | [1] |

Signaling Pathways Involving Malate

Beyond its metabolic roles, malate has emerged as a signaling molecule in both plant and mammalian systems.

Plant Stomatal Closure

In plants, extracellular malate acts as a signaling molecule that induces stomatal closure, a critical process for regulating gas exchange and water loss.[5][8] This signaling cascade involves the activation of the SLOW ANION CHANNEL-ASSOCIATED 1 (SLAC1) and a subsequent increase in cytosolic calcium concentration.[8]

Mammalian Immune Response and pH Regulation

Recent evidence suggests a role for L-malate in regulating inflammatory responses in macrophages. L-malate has been shown to exert an anti-inflammatory effect through the BiP-IRF2BP2 signaling pathway, which also acts as a sensor for cytosolic pH.[9] A reduction in pH enhances the binding of L-malate to BiP, disrupting the BiP-IRF2BP2 interaction and leading to an anti-inflammatory response.[9]

Experimental Protocols

Spectrophotometric Assay of Malate Dehydrogenase Activity

This protocol measures the activity of malate dehydrogenase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[9]

Materials:

-

Spectrophotometer with temperature control (25°C or 30°C) and 340 nm wavelength capability

-

Cuvettes (1 cm path length)

-

0.1 M Phosphate buffer, pH 7.4

-

0.006 M Oxaloacetic acid, freshly prepared in 0.1 M phosphate buffer, pH 7.4 (keep on ice)

-

0.002 M NADH solution in 0.1 M phosphate buffer, pH 7.4

-

Enzyme solution (diluted in 0.1 M phosphate buffer, pH 7.4 to yield a rate of 0.02-0.04 ΔA/minute)

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate to 25°C or 30°C.

-

In a cuvette, prepare the reaction mixture:

-

2.8 ml 0.1 M Phosphate buffer, pH 7.4

-

0.1 ml 0.002 M NADH solution

-

0.1 ml 0.006 M Oxaloacetic acid solution

-

-

Incubate the cuvette in the spectrophotometer for 3-4 minutes to achieve temperature equilibrium and establish a blank rate.

-

Initiate the reaction by adding 0.1 ml of the diluted enzyme solution to the cuvette and mix gently.

-

Record the decrease in absorbance at 340 nm (ΔA₃₄₀) for 3-5 minutes.

-

Calculate the rate of reaction (ΔA₃₄₀ per minute) from the initial linear portion of the curve.

Unit Definition: One unit of malate dehydrogenase oxidizes one micromole of NADH per minute at the specified temperature and pH.

Measurement of Intracellular Calcium Concentration Changes

This protocol describes a general method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

Fluorescence plate reader or microscope with appropriate filters for the chosen dye (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2)

-

Cell culture medium

-

Fura-2 AM (or other suitable calcium indicator)

-

Pluronic F-127 (optional, to aid dye loading)

-

This compound solution (stimulus)

-

Ionomycin (positive control)

-

EGTA (negative control)

Procedure:

-

Cell Loading:

-

Plate cells in a suitable format (e.g., 96-well plate).

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (optional, 0.02%) in cell culture medium.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh medium to remove extracellular dye.

-

-

Measurement:

-

Place the plate in the fluorescence reader and allow the cells to equilibrate.

-

Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation) for a few minutes.

-

Add the this compound solution at the desired concentration.

-

Continuously record the fluorescence ratio to monitor changes in [Ca²⁺]i.

-

At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio, followed by EGTA to determine the minimum ratio for calibration purposes.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths.

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Conclusion

This compound, through its anionic component L-malate, is a cornerstone of cellular metabolism and is increasingly recognized for its role as a signaling molecule. Its involvement in the TCA cycle and the malate-aspartate shuttle underscores its fundamental importance in energy production and redox balance. Furthermore, the emerging roles of malate in regulating ion channels in plants and modulating inflammatory responses in mammals open new avenues for research and therapeutic intervention. The experimental protocols and quantitative data provided in this guide offer a robust framework for the continued investigation of the multifaceted biochemical pathways involving this pivotal molecule.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Frontiers | Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages [frontiersin.org]

- 3. Frontiers | Lactate Beyond a Waste Metabolite: Metabolic Affairs and Signaling in Malignancy [frontiersin.org]

- 4. Cytosolic malate and oxaloacetate activate S-type anion channels in Arabidopsis guard cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 8. Extracellular malate induces stomatal closure via direct activation of guard-cell anion channel SLAC1 and stimulation of Ca2+ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malate initiates a proton-sensing pathway essential for pH regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Malate in the Krebs Cycle: A Technical Guide

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the pivotal role of the metabolite malate within the Krebs (Tricarboxylic Acid) cycle, a cornerstone of cellular respiration and energy production. While often supplied in laboratory settings as dipotassium malate for its stability and solubility, it is the malate anion that functions as the true intermediate within the mitochondrial matrix. Upon dissolution, this compound dissociates, making the malate anion available for enzymatic conversion. This document outlines the quantitative data, experimental methodologies, and key pathways associated with malate's function in cellular metabolism.

Malate's Position and Function in the Krebs Cycle

Malate is a four-carbon dicarboxylic acid that participates in the final two steps of the Krebs cycle. Its involvement is critical for the regeneration of oxaloacetate, which is required to initiate the cycle by condensing with acetyl-CoA.[1]

Two key enzymes govern the metabolism of malate within the cycle:

-

Fumarase (Fumarate Hydratase): This enzyme catalyzes the reversible hydration of fumarate to form L-malate (Step 7 of the Krebs cycle). This stereospecific reaction involves the addition of a water molecule across the double bond of fumarate.[2] The enzyme is found in both the mitochondria, where it participates in the Krebs cycle, and the cytosol.[2]

-

Malate Dehydrogenase (MDH): In the final step of the cycle (Step 8), malate dehydrogenase catalyzes the oxidation of L-malate to oxaloacetate.[3] This reaction is coupled with the reduction of the coenzyme nicotinamide adenine dinucleotide (NAD+) to NADH.[4] The generated NADH is a crucial reducing equivalent that subsequently donates its electrons to the electron transport chain to produce ATP.[3][5] Eukaryotic cells possess two main isoforms of this enzyme: mitochondrial MDH (MDH2), which is a key component of the Krebs cycle, and cytosolic MDH (MDH1), which is involved in the malate-aspartate shuttle.[6]

Quantitative Analysis of Malate and Related Metabolites

Quantitative analysis of Krebs cycle intermediates provides a snapshot of the metabolic state of mitochondria. The concentrations of these metabolites, along with the kinetic properties of the enzymes that act upon them, are crucial for understanding metabolic flux and regulation.

Table 1: Mitochondrial Matrix Metabolite Concentrations

The following table presents the absolute concentrations of key Krebs cycle intermediates measured in the mitochondrial matrix of a human HeLa cell line. This data provides a baseline for understanding the relative abundance of these critical metabolites.

| Metabolite | Mitochondrial Concentration (µM) |

| Citrate / Isocitrate | 62 |

| α-Ketoglutarate | 102 |

| Succinate | 23 |

| Malate | 52 |

| Fumarate | 10 |

| Aspartate | 1600 |

Data sourced from Chen et al. (2016). Concentrations were determined by rapid immunocapture of mitochondria followed by LC/MS analysis.

Table 2: Kinetic Parameters of Human Malate Dehydrogenase and Fumarase

The Michaelis-Menten constant (Km) represents the substrate concentration at which an enzyme operates at half its maximum velocity (Vmax), providing insight into substrate affinity.

| Enzyme | Substrate | Tissue | Km (mM) | Vmax (µmols/min/mg) |

| Malate Dehydrogenase 2 (MDH2) | L-Malate | Normal Human Breast | 3.13 ± 0.4 | 75 ± 2.7 (U/g) |

| Malate Dehydrogenase 2 (MDH2) | L-Malate | Cancerous Human Breast | 1.6 ± 0.2 | 78 ± 2.13 (U/g) |

| Malate Dehydrogenase 2 (MDH2) | NAD+ | Normal Human Breast | 0.43 ± 0.06 | 102 ± 4.4 (U/g) |

| Malate Dehydrogenase 2 (MDH2) | NAD+ | Cancerous Human Breast | 0.93 ± 0.17 | 110 ± 3.32 (U/g) |

| Fumarase (FH) | L-Malate | Recombinant Human | Similar to wild-type | 170 |

MDH data sourced from Ansari et al. (2017). Fumarase Vmax data from Bulku et al. (2018). Note: MDH Vmax was originally reported in mU/g or U/g and is presented here for relative comparison.

Key Pathways and Workflows

Malate is not only a static intermediate but also a dynamic molecule involved in transporting reducing equivalents and potentially in cellular signaling.

Krebs Cycle Pathway

The following diagram illustrates the position of malate within the Krebs cycle, showing its formation from fumarate and its subsequent oxidation to oxaloacetate, which links directly to the production of NADH.

Malate-Aspartate Shuttle

Malate is essential for the malate-aspartate shuttle, a critical system for translocating reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol into the mitochondrial matrix for oxidative phosphorylation. The inner mitochondrial membrane is impermeable to NADH, and this shuttle provides an elegant solution. Cytosolic malate dehydrogenase reduces oxaloacetate to malate, consuming cytosolic NADH. Malate is then transported into the matrix, where mitochondrial malate dehydrogenase reverses the reaction, regenerating oxaloacetate and producing NADH inside the mitochondria.

Experimental Protocols

Accurate measurement of malate concentration and the activity of related enzymes is fundamental to metabolic research.

Protocol 1: Measurement of Malate Dehydrogenase (MDH) Activity

This protocol is based on a colorimetric assay where MDH oxidizes malate to oxaloacetate, with the concurrent reduction of NAD+ to NADH. The production of NADH is monitored by measuring the increase in absorbance at 450 nm using a probe that reacts with an intermediate generated by the MDH reaction.

A. Reagent Preparation:

-

MDH Assay Buffer: Warm to room temperature before use.

-

MDH Substrate (Malate): Reconstitute lyophilized substrate in MDH Assay Buffer to the desired stock concentration.

-

NAD+ Solution: Prepare a stock solution of NAD+ in MDH Assay Buffer.

-

Developer/Probe Solution: Reconstitute lyophilized developer/probe as per manufacturer instructions (e.g., in dH₂O or Assay Buffer).

-

NADH Standard: Reconstitute lyophilized NADH in dH₂O or Assay Buffer to generate a high-concentration stock (e.g., 1.25 mM) for creating a standard curve.

B. Sample Preparation:

-

Tissue Samples: Homogenize ~10 mg of tissue in 100-200 µL of ice-cold MDH Assay Buffer.

-

Cultured Cells: Harvest ~1-2 million cells and homogenize in 100-200 µL of ice-cold MDH Assay Buffer.

-

Mitochondrial Fraction: For specific measurement of MDH2 activity, use an appropriate mitochondrial isolation kit. Resuspend the isolated mitochondria in MDH Assay Buffer.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant for the assay. The protein concentration should be determined using a standard method (e.g., BCA assay).

C. Assay Procedure (96-well plate format):

-

Standard Curve: Prepare a serial dilution of the NADH Standard in MDH Assay Buffer to create standards ranging from 0 to ~10 nmol/well.

-

Sample Wells: Add 1-50 µL of the prepared sample supernatant to wells. Adjust the final volume to 50 µL with MDH Assay Buffer.

-

Background Control: For each sample, prepare a parallel well containing the same amount of sample but without the MDH substrate to measure background NADH generation.

-

Reaction Mix Preparation: Prepare a master mix containing MDH Assay Buffer, MDH Substrate, NAD+, and the Developer/Probe.

-

Initiate Reaction: Add 50 µL of the Reaction Mix to each standard and sample well.

-

Measurement: Immediately begin measuring the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.

D. Calculation:

-

Subtract the 0 NADH standard reading from all standard readings and plot the NADH standard curve (Absorbance vs. nmol).

-

For each sample, subtract the background control reading from the sample reading.

-

Calculate the change in absorbance (ΔOD) over a specific time interval (ΔT).

-

Apply the ΔOD to the NADH standard curve to determine the amount of NADH (B) generated during the reaction time.

-

Calculate MDH activity using the formula: Activity (nmol/min/mg or mU/mg) = (B / (ΔT * mg of protein))

Experimental Workflow for MDH Activity Assay

Protocol 2: Quantification of Malate by LC-MS/MS

This protocol provides a general framework for the absolute quantification of malate from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

A. Materials:

-

Solvents: HPLC-grade methanol, water, and acetonitrile.

-

Internal Standard: A stable isotope-labeled malate (e.g., ¹³C₄-Malate) or a structurally similar compound not present in the sample (e.g., norvaline).[6]

-

Extraction Buffer: 80% cold methanol containing the internal standard.[6]

-

Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatography Column: A suitable column for separating polar metabolites, such as an anion-exchange column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

B. Sample Preparation and Metabolite Extraction:

-

Sample Collection: Snap-freeze tissues or cell pellets in liquid nitrogen immediately after collection to quench metabolic activity.

-

Extraction: Add 80% cold methanol (containing internal standard) to the frozen sample. The volume should be sufficient to immerse the sample (e.g., 1 mL for 10-20 mg of tissue).

-

Homogenization: Thoroughly homogenize the sample using a bead beater or sonicator, keeping the sample on ice.

-

Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried metabolite pellet in a small, precise volume of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

C. LC-MS/MS Analysis:

-

Standard Curve: Prepare a series of calibration standards with known concentrations of unlabeled malate and a fixed concentration of the internal standard. Process these standards in the same manner as the samples.

-

Chromatography: Separate the metabolites using an appropriate gradient of mobile phases.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

Malate MRM Transition (example): Precursor ion (Q1) m/z 133.0 -> Product ion (Q3) m/z 115.0 (loss of H₂O) or 71.0 (loss of CO₂ and H₂O).

-

Internal Standard MRM Transition: Monitor the specific transition for the chosen stable isotope-labeled standard.

-

-

Data Acquisition: Inject the reconstituted samples and the standard curve samples into the LC-MS/MS system.

D. Data Analysis:

-

Peak Integration: Integrate the peak areas for malate and the internal standard in all samples and standards.

-

Standard Curve Generation: Calculate the ratio of the malate peak area to the internal standard peak area for each standard. Plot this ratio against the known concentration of malate to generate a linear regression curve.

-

Quantification: Calculate the peak area ratio for each biological sample and use the linear regression equation from the standard curve to determine the absolute concentration of malate in the sample.

-

Normalization: Normalize the final concentration to the initial sample amount (e.g., per mg of protein or per cell number).

Conclusion

Malate is a fundamentally important intermediate in cellular metabolism. Its roles as a direct participant in the Krebs cycle, a carrier of reducing equivalents via the malate-aspartate shuttle, and a potential signaling molecule underscore its significance in energy production, biosynthesis, and metabolic regulation. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate functions of malate in both health and disease, paving the way for new diagnostic and therapeutic strategies in metabolic disorders and oncology.

References

- 1. The transport of citric-acid-cycle intermediates in rat-liver mitochondria. Electrical nature and coupling of the exchange-diffusion reactions with proton translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Modeling Krebs cycle from liver, heart and hepatoma mitochondria, supported Complex I as target for specific inhibition of cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrion - Wikipedia [en.wikipedia.org]

- 6. Novel method enables absolute quantification of mitochondrial metabolites | Whitehead Institute [wi.mit.edu]

The Pivotal Role of Dipotassium Malate in Plant Nitrate Transport: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrate is a primary nitrogen source for plants and its efficient uptake, transport, and storage are critical for growth and development. Dipotassium malate has emerged as a key player in facilitating these processes. This technical guide provides an in-depth analysis of the multifaceted role of this compound in plant nitrate transport. It serves as a comprehensive resource, detailing the physiological and molecular mechanisms, summarizing quantitative data, providing detailed experimental protocols, and visualizing the intricate signaling pathways involved. Malate, synthesized predominantly in the shoots during nitrate assimilation, acts as a crucial counter-ion for nitrate transport and vacuolar storage. The presence of potassium is vital for these processes, maintaining charge balance during long-distance transport in the xylem and phloem. This guide elucidates the synergistic relationship between potassium, malate, and nitrate, providing a foundational understanding for research aimed at enhancing nitrogen use efficiency in plants.

Physiological and Molecular Functions of this compound in Nitrate Transport

This compound plays a central role in several key aspects of nitrate transport and metabolism in plants:

-

Counter-ion for Long-Distance Nitrate Transport: Nitrate (NO₃⁻) uptake by roots and its subsequent transport to the shoots via the xylem is an electrogenic process. To maintain charge neutrality, a counter-flow of cations or a co-transport of anions is required. Potassium (K⁺) is a primary cation accompanying nitrate in the xylem. In the shoots, as nitrate is assimilated, malate²⁻ is synthesized. This shoot-derived malate is then loaded into the phloem along with potassium and transported back to the roots. This cycling of potassium and malate provides a continuous supply of counter-ions for nitrate uptake and transport, creating a whole-plant system for efficient nitrogen acquisition.[1]

-

Vacuolar Sequestration of Nitrate: Plant cells, particularly in the leaves and roots, store excess nitrate in the large central vacuole. This serves as a nitrogen reserve and contributes to osmotic regulation. The transport of nitrate into the vacuole is an active process, often mediated by proton/nitrate exchangers like the CLCa transporter. Malate acts as a major counter-ion for nitrate accumulation in the vacuole, allowing for high concentrations of nitrate to be stored while maintaining charge balance across the tonoplast.[2]

-

Regulation of Nitrate Reductase Activity: Nitrate reductase is the key enzyme responsible for the first step of nitrate assimilation. The activity of this enzyme is tightly regulated. Studies have shown that the accumulation of malate in leaves is often correlated with high nitrate reductase activity.[3][4] While a direct regulatory role is still being investigated, it is clear that the production of malate is closely linked to the rate of nitrate reduction.

-

pH Homeostasis: The assimilation of nitrate in the shoots produces hydroxide ions (OH⁻), leading to an increase in cytosolic pH. The synthesis of malic acid is a crucial mechanism to buffer this alkalinity, thereby maintaining pH homeostasis within the cell.

Quantitative Data on the Interplay between this compound and Nitrate

The following tables summarize key quantitative findings from various studies, highlighting the significant impact of this compound on nitrate transport and related processes.

Table 1: Effect of Potassium and Malate on Nitrate Uptake and Accumulation

| Plant Species | Treatment | Parameter Measured | Quantitative Change | Reference |

| Wheat (Triticum vulgare) | 1 mM KNO₃ vs. 1 mM NaNO₃ | Malate accumulation in leaves | 17-fold higher with KNO₃ | [3][4] |

| Wheat (Triticum vulgare) | 1 mM KNO₃ vs. 1 mM NaNO₃ | Nitrate accumulation | Higher with KNO₃ | [3][4] |

| Soybean (Glycine max) | Addition of K-malate to external solution | Net NO₃⁻ uptake rate by roots | Stimulated | [5] |

| Soybean (Glycine max) | Hypocotyl girdling (interrupts phloem) | Net NO₃⁻ uptake rate by roots | Decreased | [5] |

| Soybean (Glycine max) | Girdling + malate addition | Net NO₃⁻ uptake rate by roots | Partially restored | [5] |

Table 2: Concentrations of Malate and Nitrate in Plant Transport Fluids

| Plant Species | Fluid | Condition | Malate Concentration | Nitrate Concentration | Reference | | :--- | :--- | :--- | :--- | :--- | | Soybean (Glycine max) | Xylem Sap | Mineral N starvation | Substantially increased | - |[6] | | Soybean (Glycine max) | Xylem Sap | Nitrate or ammonium supplied | Low | - |[6] | | Tomato (Solanum lycopersicum) | Xylem Sap | 400 µmol PAR m⁻² s⁻¹ | - | 7.61 mM |[7] | | Tomato (Solanum lycopersicum) | Xylem Sap | 800 µmol PAR m⁻² s⁻¹ | - | 17.96 mM |[7] | | Ricinus communis | Xylem Sap | - | Positively correlated with K⁺ | Major anion |[8] | | Ricinus communis | Phloem Sap | - | Positively correlated with K⁺ | - |[8] |

Signaling Pathways and Regulatory Networks

The transport of nitrate is not merely a passive process but is tightly regulated by a complex network of signaling pathways. The nitrate transporter NRT1.1 (also known as CHL1) acts as a "transceptor," functioning as both a transporter and a sensor of external nitrate levels. While a direct signaling role for this compound in modulating the core NRT1.1 pathway has not been definitively established, its influence is evident through its role in maintaining the electrochemical gradients and providing the necessary counter-ions that drive nitrate fluxes, which in turn activate these signaling cascades.

NRT1.1-Mediated Nitrate Signaling Pathway

The dual-affinity nitrate transporter NRT1.1 plays a central role in sensing a wide range of nitrate concentrations. Its activity is regulated by the phosphorylation of a key threonine residue (Thr101) by the CBL-interacting protein kinase 23 (CIPK23) in complex with calcineurin B-like proteins (CBL1/9).[9][10]

-

Low Nitrate Conditions: When external nitrate concentrations are low, CIPK23 phosphorylates NRT1.1 at Thr101. This phosphorylation converts NRT1.1 into a high-affinity nitrate transporter, allowing the plant to efficiently scavenge nitrate from the soil. This phosphorylation event also initiates a downstream signaling cascade, including changes in cytosolic calcium levels, which in turn modulates the expression of other nitrate-responsive genes.[9][11]

-

High Nitrate Conditions: At high nitrate concentrations, NRT1.1 is dephosphorylated, switching it to a low-affinity transport mode. This dephosphorylated form of NRT1.1 can also facilitate the transport of the plant hormone auxin, linking nitrate availability to root development.[12][13]

The following diagram illustrates the core NRT1.1 signaling pathway.

Proposed Integrated Model of this compound and Nitrate Transport

This logical workflow illustrates the interconnectedness of nitrate uptake in the roots, its assimilation in the shoots, and the crucial role of this compound in maintaining this cycle.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and nitrate transport.

Measurement of Nitrate Uptake Using ¹⁵N Labeling

This protocol is adapted for determining nitrate uptake in rice seedlings and can be modified for other plant species.[14]

1. Plant Growth and Preparation:

-

Surface sterilize seeds (e.g., with 10% v/v hydrogen peroxide for 30 minutes) and rinse thoroughly with deionized water.

-

Germinate seeds on a suitable support (e.g., plastic netting) in a container with deionized water for one week.

-

Transfer seedlings to a complete nutrient solution (e.g., International Rice Research Institute [IRRI] solution) for a specified period (e.g., 4 weeks).

-

To induce nitrate uptake systems, deprive the plants of nitrogen for one week prior to the experiment.

2. ¹⁵N-Nitrate Uptake Assay:

-

Transfer the N-starved seedlings to a washing solution (0.1 mM CaSO₄) for 1 minute to remove surface-bound ions.

-

Transfer the seedlings to a complete nutrient solution containing K¹⁵NO₃ (e.g., 0.5 mM with 80.25 atom% ¹⁵N) for a defined uptake period (e.g., 5 minutes for influx studies or 24 hours for accumulation studies).

-

After the uptake period, transfer the seedlings back to the washing solution (0.1 mM CaSO₄) for 1 minute to stop the uptake and remove external ¹⁵N-nitrate.

3. Sample Processing and Analysis:

-

Separate the roots and shoots.

-

Dry the samples to a constant weight at 70°C.

-

Grind the dried samples into a fine powder.

-

Analyze a subsample (e.g., 10 mg) using an Isotope Ratio Mass Spectrometer (IRMS) to determine the ¹⁵N abundance.

4. Calculation:

-

Calculate the influx or accumulation of ¹⁵NO₃⁻ based on the ¹⁵N concentration in the plant tissues.

In Vitro Nitrate Reductase Activity Assay

This protocol is designed for Arabidopsis crude extracts and can be adapted for other plant tissues.[4][15]

1. Plant Material and Extraction:

-

Harvest fresh plant tissue (e.g., 0.5 g) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the ground powder in a chilled extraction buffer (e.g., 250 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 µM NaMoO₄, 5 µM FAD, 3 mM DTT, 1% BSA, 12 mM 2-mercaptoethanol, 250 µM PMSF).

-

Centrifuge the homogenate at 17,000 x g for 5 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

2. Enzymatic Assay:

-

Add a known volume of the supernatant (e.g., 150 µl) to a reaction buffer containing nitrate and NADH.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).

-

Stop the reaction by adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

3. Quantification:

-

Measure the absorbance of the resulting colored product at 540 nm using a spectrophotometer.

-

Generate a standard curve using known concentrations of nitrite to quantify the amount of nitrite produced in the enzymatic reaction.

4. Calculation:

-

Express the nitrate reductase activity as the amount of nitrite produced per unit of protein per unit of time (e.g., nmol NO₂⁻ mg⁻¹ protein min⁻¹).

Isolation of Plant Vacuoles and Tonoplast Vesicles

This protocol is a general guideline for isolating vacuoles from plant protoplasts.[12][16]

1. Protoplast Isolation:

-

Cut plant tissue (e.g., leaves) into small pieces and incubate in an enzyme solution containing cellulase and pectinase to digest the cell walls.

-

Gently agitate the mixture to release the protoplasts.

-

Filter the protoplast suspension to remove undigested tissue.

-

Purify the protoplasts by centrifugation through a density gradient (e.g., using Ficoll or Percoll).

2. Vacuole Isolation:

-

Lyse the purified protoplasts using a gentle osmotic shock or mechanical disruption in a specific lysis buffer.

-

Layer the lysate onto a density gradient (e.g., Ficoll or Percoll).

-

Centrifuge the gradient to separate the vacuoles from other cellular components.

-

Carefully collect the intact vacuoles, which typically form a band at a specific interface in the gradient.

3. Tonoplast Vesicle Preparation (Optional):

-

Further purify the isolated vacuoles.

-

Lyse the vacuoles to release the tonoplast membranes.

-

Collect the tonoplast vesicles by ultracentrifugation.

Quantification of Malate Concentration by High-Performance Liquid Chromatography (HPLC)

This is a general procedure for the analysis of organic acids, including malate, from plant tissues.

1. Sample Extraction:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with a suitable solvent, such as a mixture of methanol, chloroform, and water, or an acidic buffer to inactivate enzymes.

-

Centrifuge the extract to pellet cell debris.

-

Collect the supernatant for analysis.

2. HPLC Analysis:

-

Use an HPLC system equipped with a suitable column for organic acid separation (e.g., a reverse-phase C18 column or an ion-exchange column).

-

Employ an appropriate mobile phase, often an acidic aqueous solution, for optimal separation.

-

Detect the separated organic acids using a UV detector (typically at a low wavelength, e.g., 210 nm) or a mass spectrometer for higher specificity and sensitivity.

3. Quantification:

-

Prepare a standard curve using known concentrations of pure malic acid.

-

Quantify the malate concentration in the plant extracts by comparing the peak area of malate in the sample to the standard curve.

Conclusion and Future Perspectives

This compound is unequivocally a central molecule in the intricate process of nitrate transport and assimilation in plants. Its roles as a counter-ion for both long-distance transport and vacuolar storage, as well as its involvement in pH homeostasis, are well-established. The quantitative data presented in this guide underscore the significant impact of the interplay between potassium, malate, and nitrate on overall nitrogen use efficiency.

While the core physiological functions are clear, further research is needed to elucidate the potential signaling role of malate in the regulation of nitrate transport. Investigating whether malate concentrations directly influence the activity of key regulatory proteins, such as the CIPK23 kinase or the NRT1.1 transceptor itself, will be a critical next step. A deeper understanding of these regulatory networks holds immense potential for the development of novel strategies to improve nitrogen uptake and utilization in crops, ultimately contributing to more sustainable agricultural practices. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore these exciting avenues of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. The K+ and NO3− Interaction Mediated by NITRATE TRANSPORTER1.1 Ensures Better Plant Growth under K+-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Potassium and Malate in Nitrate Uptake and Translocation by Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of potassium and malate in nitrate uptake and translocation by wheat seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two tonoplast MATE proteins function as turgor-regulating chloride channels in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Are phloem-derived amino acids the origin of the elevated malate concentration in the xylem sap following mineral N starvation in soybean? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Induction of Nitrate Transport in Maize Roots, and Kinetics of Influx, Measured with Nitrogen-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | NRT1.1 Dual-Affinity Nitrate Transport/Signalling and its Roles in Plant Abiotic Stress Resistance [frontiersin.org]

- 11. Phosphorylation-Mediated Dynamics of Nitrate Transceptor NRT1.1 Regulate Auxin Flux and Nitrate Signaling in Lateral Root Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphorylation-Mediated Dynamics of Nitrate Transceptor NRT1.1 Regulate Auxin Flux and Nitrate Signaling in Lateral Root Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Coordinated Transport of Nitrate, Potassium, and Sodium [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. CHL1 is a dual-affinity nitrate transporter of Arabidopsis involved in multiple phases of nitrate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Dipotassium Malate as an Acidity Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium malate, the dipotassium salt of malic acid, is a widely utilized food additive (E351) and pharmaceutical excipient, primarily functioning as an acidity regulator.[1][2] Its ability to modulate and stabilize pH is critical in ensuring product quality, stability, and palatability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as an acidity regulator, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and procedural frameworks.

This compound is a white crystalline powder that is highly soluble in water.[3] It is derived from malic acid, a dicarboxylic acid naturally found in various fruits and involved in the citric acid cycle.[4] Its primary function as an acidity regulator stems from its buffering capacity, which allows it to resist changes in pH upon the addition of an acid or a base.[5]

Physicochemical Properties and Buffering Action

The effectiveness of this compound as an acidity regulator is fundamentally linked to the properties of its conjugate acid, malic acid. Malic acid is a diprotic acid, meaning it can donate two protons (H⁺) in a stepwise manner. The equilibrium for these dissociations is characterized by two distinct pKa values.

Quantitative Data

The key quantitative parameters governing the buffering action of this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Formula | C₄H₄K₂O₅ | [3] |

| Molar Mass | 210.27 g/mol | [3] |

| pKa₁ of Malic Acid | ~3.40 | [6] |

| pKa₂ of Malic Acid | ~5.11 | [6] |

| Effective Buffering Range 1 | pH 2.4 - 4.4 | Derived from pKa₁ |

| Effective Buffering Range 2 | pH 4.1 - 6.1 | Derived from pKa₂ |

Note: The effective buffering range is generally considered to be pKa ± 1.

Mechanism of Buffering Action

The buffering capacity of this compound is a direct consequence of the equilibrium between malic acid and its conjugate bases, the hydrogen malate and malate ions. In an aqueous solution, these species exist in a dynamic equilibrium. When an acid (H⁺) is added to a solution containing this compound, the malate and hydrogen malate ions will accept protons to form malic acid, thus resisting a decrease in pH. Conversely, when a base (OH⁻) is introduced, malic acid and hydrogen malate will donate protons to neutralize the hydroxide ions, thereby resisting an increase in pH.

The two pKa values of malic acid indicate that this compound has two regions of maximum buffering capacity, centered around pH 3.40 and 5.11. This broad buffering range makes it a versatile acidity regulator in a variety of food and pharmaceutical products.

Experimental Protocols

The following section details the methodologies for key experiments to characterize the functionality of this compound as an acidity regulator.

Determination of pKa Values of Malic Acid

Objective: To experimentally verify the acid dissociation constants (pKa) of malic acid, which underpin the buffering capacity of this compound.

Methodology: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Prepare a solution of malic acid of a known concentration, for instance, 0.1 M.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Place a known volume (e.g., 50 mL) of the malic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the malic acid solution.

-

Fill a burette with the standardized NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the malic acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence points.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point is halfway to the first equivalence point, and the second half-equivalence point is halfway between the first and second equivalence points. The equivalence points are the points of steepest inflection on the titration curve.

-

Determination of Buffering Capacity

Objective: To quantify the ability of a this compound solution to resist pH changes.

Methodology: Acid and Base Titration

-

Preparation of Buffer Solution:

-

Prepare a solution of this compound of a specific concentration (e.g., 0.1 M) in deionized water.

-

-

Titration with Acid:

-

Place a known volume (e.g., 100 mL) of the this compound solution in a beaker with a calibrated pH meter.

-

Record the initial pH.

-

Add a standardized strong acid (e.g., 0.1 M HCl) in small increments.

-

Record the pH after each addition until the pH drops by a predetermined amount (e.g., 2 pH units).

-

-

Titration with Base:

-

Repeat the process with a fresh sample of the this compound solution, this time titrating with a standardized strong base (e.g., 0.1 M NaOH) until the pH increases by a similar amount.

-

-

Calculation of Buffering Capacity (β):

-

The buffering capacity is calculated as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one unit.

-

β = (moles of added acid or base) / (ΔpH * volume of buffer in L)

-

A buffering capacity curve can be generated by plotting β against the pH.

-

Signaling Pathways and Biochemical Interactions

While the primary mechanism of action of this compound as an acidity regulator is chemical buffering, the malate anion is also an important intermediate in cellular metabolism, most notably in the Citric Acid Cycle (Krebs Cycle).[7] This biochemical role can be relevant in biological systems where pH regulation is crucial.

Role in the Citric Acid Cycle

Malate is a key component of the citric acid cycle, a series of enzyme-catalyzed chemical reactions that form a central hub of metabolism.[8] The interconversion of malate and oxaloacetate, catalyzed by malate dehydrogenase, involves the uptake or release of protons, thereby contributing to the regulation of mitochondrial pH.[8]

Caption: Malate's role in the Citric Acid Cycle.

Malate and Cellular pH Regulation

Beyond the mitochondria, malate metabolism can influence cytosolic pH. For instance, the decarboxylation of malate to pyruvate, catalyzed by malic enzyme, is a proton-consuming reaction that can help to counteract cytoplasmic acidosis.[9]

Caption: Malate's contribution to cytosolic pH regulation.

Experimental and Quality Control Workflow

The evaluation and quality control of this compound as a food and pharmaceutical acidity regulator follows a structured workflow to ensure its efficacy and safety.

Caption: Quality control workflow for this compound.

Conclusion

The mechanism of action of this compound as an acidity regulator is primarily based on its robust buffering capacity, conferred by the two pKa values of malic acid. This allows it to effectively maintain pH stability across a broad range, making it a valuable ingredient in the food and pharmaceutical industries. A thorough understanding of its physicochemical properties and the application of standardized experimental protocols are essential for its effective and reliable use. Furthermore, its role in cellular metabolism highlights its biocompatibility and potential for broader applications in biological systems where pH homeostasis is critical.

References

- 1. chembk.com [chembk.com]

- 2. WHO | JECFA [apps.who.int]

- 3. researchgate.net [researchgate.net]

- 4. promegaconnections.com [promegaconnections.com]

- 5. scribd.com [scribd.com]

- 6. Malate initiates a proton-sensing pathway essential for pH regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 8. Malate dehydrogenase - Wikipedia [en.wikipedia.org]